15-Fold Higher MurC Ligase Affinity for Alpha vs. Beta Anomer of UDP-N-Acetylmuramic Acid
The alpha-anomer of UDP-N-acetylmuramic acid—the biosynthetically active form containing N-acetyl-alpha-muramate—exhibits a Km of 0.13 mM for the L-alanine-adding enzyme (MurC) from Escherichia coli, compared to a Km of 2 mM for the beta-anomer, representing a 15.4-fold difference in apparent enzyme affinity [1]. Both anomers were separated by HPLC and tested under identical assay conditions, providing a direct head-to-head comparison that isolates the anomeric configuration as the sole variable.
Supports anomeric purity requirement for Mur ligase assays.
E. coli MurC; HPLC-separated anomers.
| Evidence Dimension | Km (Michaelis constant) for MurC (UDP-N-acetylmuramate:L-alanine ligase) |
|---|---|
| Target Compound Data | Km = 0.13 mM (UDP-N-acetyl-alpha-muramate, the α-anomer) |
| Comparator Or Baseline | Km = 2 mM (UDP-N-acetylmuramic acid β-anomer) |
| Quantified Difference | 15.4-fold lower Km (higher affinity) for the α-anomer |
| Conditions | Escherichia coli MurC enzyme; HPLC-separated anomers; in vitro ligase assay (Blanot et al., 1994) |
Why This Matters
Anomeric purity directly determines substrate turnover efficiency in the committed step of cytoplasmic peptidoglycan precursor assembly; procurement of the incorrect anomer will yield approximately 15-fold lower enzymatic activity, compromising any quantitative biochemical study or inhibitor screen.
- [1] Blanot D, Auger G, Liger D, van Heijenoort J. Synthesis of α and β anomers of UDP-N-acetylmuramic acid. Carbohydr Res. 1994;252:107-115. doi:10.1016/0008-6215(94)90009-4. View Source
